2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide 2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 897623-77-7
VCID: VC11842673
InChI: InChI=1S/C16H12F3N5OS/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)26-16(18)19/h1-8,16H,9H2,(H,20,25)
SMILES: C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)SC(F)F
Molecular Formula: C16H12F3N5OS
Molecular Weight: 379.4 g/mol

2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

CAS No.: 897623-77-7

Cat. No.: VC11842673

Molecular Formula: C16H12F3N5OS

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide - 897623-77-7

Specification

CAS No. 897623-77-7
Molecular Formula C16H12F3N5OS
Molecular Weight 379.4 g/mol
IUPAC Name 2-(difluoromethylsulfanyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Standard InChI InChI=1S/C16H12F3N5OS/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)26-16(18)19/h1-8,16H,9H2,(H,20,25)
Standard InChI Key OICIYTOYDXKMQI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)SC(F)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)SC(F)F

Introduction

The compound 2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure integrates functional groups such as a difluoromethyl sulfanyl moiety, a tetrazole ring, and a benzamide scaffold. These features are often associated with bioactivity in pharmaceutical compounds, particularly in areas like antimicrobial, anticancer, or anti-inflammatory research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the tetrazole ring: Achieved through cyclization of azide precursors with nitriles.

  • Introduction of the difluoromethyl sulfanyl group: This step often involves nucleophilic substitution using fluorinated reagents.

  • Amide bond formation: The benzamide core is constructed via coupling reactions between carboxylic acid derivatives and amines.

Table 2: Comparative Biological Activities of Related Compounds

Compound StructureActivity TypeObservations
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide AntimicrobialEffective against Gram-positive bacteria
Fluorobenzyl-sulfanyl quinoline derivatives AnticancerShowed inhibition of breast cancer cells
Trifluoromethyl benzenesulfonamides AntimalarialHigh binding affinity to target enzymes

Limitations and Future Directions

Despite its promising structure:

  • Limited Data: There is a lack of direct experimental studies on this specific compound.

  • Optimization Needs: Further modifications might be required to enhance its bioactivity or reduce potential toxicity.

Future research should focus on:

  • Detailed pharmacological profiling.

  • Molecular docking studies to predict binding affinity.

  • In vivo testing for therapeutic efficacy.

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